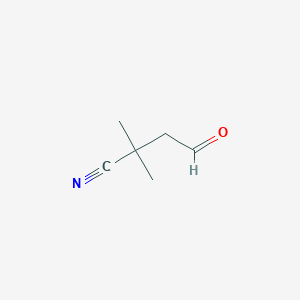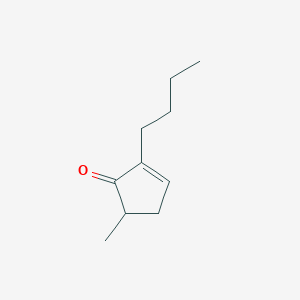
2-Butyl-5-methylcyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-5-methylcyclopent-2-en-1-one (BMCP) is a cyclic ketone that is widely used in the fragrance and flavor industry. It is also known as Musk T and has a musky odor. BMCP is synthesized by the reaction of 2-methylcyclopentanone with n-butyl lithium and then treated with acetic anhydride.
Mechanism Of Action
The mechanism of action of BMCP is not well understood. It is believed to interact with olfactory receptors in the nose, which are responsible for detecting odors. BMCP has a musky odor and is used as a fragrance ingredient in many products.
Biochemical And Physiological Effects
BMCP has not been extensively studied for its biochemical and physiological effects. However, it is known to have a musky odor and is used as a fragrance ingredient in many products. It is not known to have any significant toxicological effects.
Advantages And Limitations For Lab Experiments
BMCP has several advantages as a fragrance ingredient. It has a musky odor, which is pleasant to many people. It is also relatively stable and does not degrade easily. However, BMCP has some limitations as a fragrance ingredient. It is not very soluble in water, which can make it difficult to incorporate into some products. It is also relatively expensive compared to other fragrance ingredients.
Future Directions
There are several future directions for research on BMCP. One area of research could focus on the development of new synthesis methods for BMCP that are more efficient and cost-effective. Another area of research could focus on the use of BMCP as an insect repellent. BMCP has been shown to have some insect repellent properties, and further research could lead to the development of new insect repellent products. Finally, research could focus on the potential health effects of BMCP. While BMCP is not known to have any significant toxicological effects, further research could provide more information on its safety.
Synthesis Methods
The synthesis of BMCP involves the reaction of 2-methylcyclopentanone with n-butyl lithium to form an intermediate, which is then treated with acetic anhydride. The reaction is carried out under an inert atmosphere with careful control of temperature and reaction time. The yield of BMCP can be improved by optimizing the reaction conditions.
Scientific Research Applications
BMCP has been extensively studied for its use in the fragrance and flavor industry. It is used as a fragrance ingredient in perfumes, soaps, detergents, and other personal care products. BMCP has also been studied for its potential use as an insect repellent.
properties
CAS RN |
15263-86-2 |
|---|---|
Product Name |
2-Butyl-5-methylcyclopent-2-en-1-one |
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-butyl-5-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-3-4-5-9-7-6-8(2)10(9)11/h7-8H,3-6H2,1-2H3 |
InChI Key |
PUNCRTDTFWXUBN-UHFFFAOYSA-N |
SMILES |
CCCCC1=CCC(C1=O)C |
Canonical SMILES |
CCCCC1=CCC(C1=O)C |
Other CAS RN |
15263-86-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



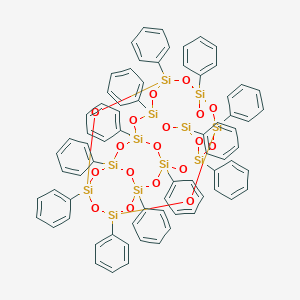
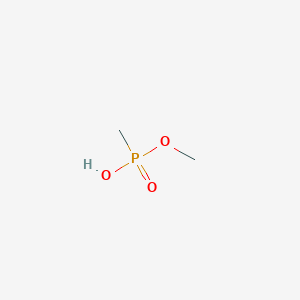
![m-[(p-Aminophenyl)azo]benzenesulphonic acid](/img/structure/B93749.png)
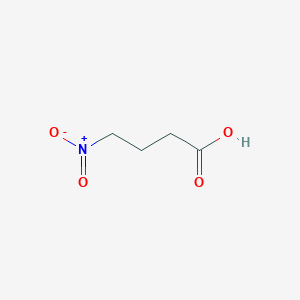
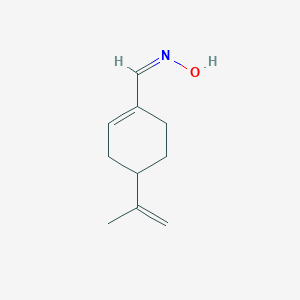
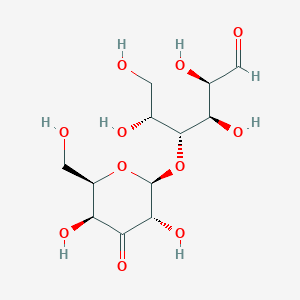
![1-Oxaspiro[2.2]pentane](/img/structure/B93754.png)
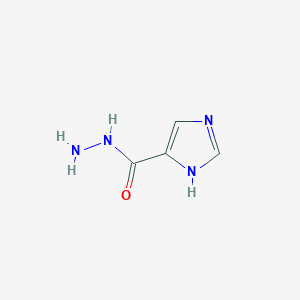
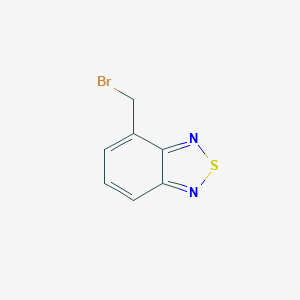
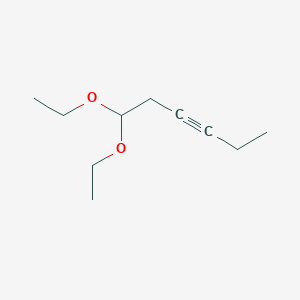
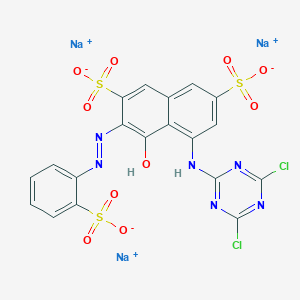
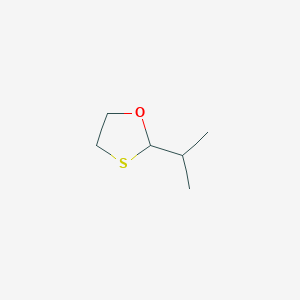
![Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid](/img/structure/B93764.png)
